6-(Chloromethyl)-2,3-dimethoxy-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Chloromethyl)-2,3-dimethoxy-1,1’-biphenyl is an organic compound that belongs to the class of aromatic compounds known as biphenyls. This compound features a biphenyl core with two methoxy groups at the 2 and 3 positions and a chloromethyl group at the 6 position. Biphenyl compounds are known for their stability and are often used in various chemical applications due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-2,3-dimethoxy-1,1’-biphenyl can be achieved through several methods. One common approach involves the chloromethylation of 2,3-dimethoxybiphenyl. This reaction typically uses chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) to facilitate the formation of the chloromethyl group .
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2,3-dimethoxybiphenyl is coupled with a chloromethyl-substituted aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
In an industrial setting, the production of 6-(Chloromethyl)-2,3-dimethoxy-1,1’-biphenyl may involve large-scale chloromethylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced catalysts can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)-2,3-dimethoxy-1,1’-biphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can undergo oxidation at the benzylic position, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or amines are commonly used under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Substitution: Products include hydroxymethyl or aminomethyl derivatives.
Oxidation: Products include benzylic alcohols or carboxylic acids.
Reduction: The major product is the methyl derivative of the original compound.
Scientific Research Applications
6-(Chloromethyl)-2,3-dimethoxy-1,1’-biphenyl has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)-2,3-dimethoxy-1,1’-biphenyl involves its interaction with nucleophiles due to the presence of the chloromethyl group. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. This process is facilitated by the electron-donating effects of the methoxy groups, which stabilize the transition state and enhance the reactivity of the chloromethyl group .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybiphenyl: Lacks the chloromethyl group and is less reactive in nucleophilic substitution reactions.
6-Methyl-2,3-dimethoxybiphenyl: Similar structure but with a methyl group instead of a chloromethyl group, leading to different reactivity and applications.
6-(Bromomethyl)-2,3-dimethoxy-1,1’-biphenyl: Similar structure with a bromomethyl group, which can undergo similar reactions but with different kinetics due to the nature of the bromine atom.
Uniqueness
6-(Chloromethyl)-2,3-dimethoxy-1,1’-biphenyl is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. The combination of the biphenyl core with methoxy and chloromethyl substituents makes it a versatile compound in both synthetic and industrial applications .
Properties
CAS No. |
103692-04-2 |
---|---|
Molecular Formula |
C15H15ClO2 |
Molecular Weight |
262.73 g/mol |
IUPAC Name |
1-(chloromethyl)-3,4-dimethoxy-2-phenylbenzene |
InChI |
InChI=1S/C15H15ClO2/c1-17-13-9-8-12(10-16)14(15(13)18-2)11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 |
InChI Key |
IXDVDGIPCSWIMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCl)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.